molecular formula C26H25N3O2 B12913249 N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine CAS No. 918491-16-4

N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine

Cat. No.: B12913249
CAS No.: 918491-16-4
M. Wt: 411.5 g/mol
InChI Key: ONQHYVMERMXPRG-UHFFFAOYSA-N
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Description

N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine is a synthetic organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Phenoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a phenoxy group is introduced to the isoquinoline ring.

    Attachment of the Piperidinyl-Oxy Group: This can be done through an etherification reaction, where a piperidinyl alcohol reacts with the isoquinoline derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The phenoxy and piperidinyl-oxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyphenyl and piperidinyl-oxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-piperidine Ibrutinib hydrochloride

Uniqueness

N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications.

Properties

CAS No.

918491-16-4

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-(3-phenoxyphenyl)-6-piperidin-4-yloxyisoquinolin-3-amine

InChI

InChI=1S/C26H25N3O2/c1-2-6-22(7-3-1)30-24-8-4-5-21(17-24)29-26-16-20-15-25(10-9-19(20)18-28-26)31-23-11-13-27-14-12-23/h1-10,15-18,23,27H,11-14H2,(H,28,29)

InChI Key

ONQHYVMERMXPRG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC3=CC(=NC=C3C=C2)NC4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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